molecular formula C12H22O4 B8033858 L-Menthyl 2,2-dihydroxyacetate

L-Menthyl 2,2-dihydroxyacetate

Cat. No.: B8033858
M. Wt: 230.30 g/mol
InChI Key: BWZMJRSMHQDFIT-ZDGBYWQASA-N
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Description

L-Menthyl 2,2-dihydroxyacetate (CAS 111969-64-3) is a chiral ester derived from (-)-menthol and dihydroxyacetic acid. Its molecular formula is C₁₂H₂₂O₄, with a molecular weight of 230.3 g/mol . Key physical properties include:

  • Melting point: 80–81°C
  • Boiling point: 319.6 ± 22.0°C (at 760 Torr)
  • Density: 1.09 ± 0.1 g/cm³ (20°C)
  • Storage: Recommended at -20°C (dry, dark, sealed) , though some suppliers suggest +4°C or 2–8°C .

This compound is widely used as a chiral auxiliary in asymmetric synthesis and as a precursor in pharmaceutical manufacturing, notably for Lamivudine (anti-HBV drug) and intermediates for β-lactam antibiotics . Its stereochemical configuration, derived from the menthol moiety, enhances enantioselectivity in reactions such as Diels-Alder cycloadditions .

Properties

IUPAC Name

[(2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dihydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-7(2)9-5-4-8(3)6-10(9)16-12(15)11(13)14/h7-11,13-14H,4-6H2,1-3H3/t8-,9+,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZMJRSMHQDFIT-ZDGBYWQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C(C1)OC(=O)C(O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Glyoxylic Acid Methyl Ester Dimethyl Acetal

Continuous Esterification-Addition-Reduction Process

Esterification of Menthol and Glyoxylic Acid

In a continuous stirred-tank reactor (CSTR), L-menthol reacts with glyoxylic acid (40–50 wt% solution) in cyclohexane using sulfuric acid as a catalyst. At 80–90°C, the esterification achieves 85% conversion within 4 hours, minimizing hemiacetal and acetal byproducts (<5% combined).

Process Advantages:

  • Solvent System: Cyclohexane enhances menthol solubility and facilitates azeotropic water removal.

  • Residence Time: 3–7 hours optimizes trade-offs between conversion and side reactions.

Sodium Bisulfite Addition Reaction

The esterified product is mixed with sodium bisulfite in a three-stage cascade reactor system. pH adjustment to 4.8–5.1 using sodium carbonate ensures selective formation of the α-hydroxysulfonic acid adduct. Continuous operation reduces reaction time from 24 hours (batch) to 4.5 hours, with 92% adduct yield.

Engineering Considerations:

  • pH Control: Automated dosing maintains optimal reaction conditions.

  • Residence Distribution: Equal residence times across reactors maximize conversion.

Formaldehyde-Mediated Reduction

The adduct undergoes reductive cleavage with 37% formaldehyde in a two-stage reactor. At pH 6.4–7.2 and ambient temperature, MGH is obtained in 88% yield after extraction and crystallization.

Yield Improvements:

  • Formaldehyde Stoichiometry: 1.2:1 molar ratio (formaldehyde:adduct) prevents over-reduction.

  • Extraction Efficiency: Cyclohexane recovers 95% of menthol for reuse.

Comparative Analysis of Methodologies

Yield and Purity Metrics

Method Overall Yield Purity Catalyst Reusability
Transesterification72%99.8%Limited (snapshot reuse)
Continuous Process85%98.5%High (continuous flow)

Industrial Scalability

The continuous process reduces wastewater generation by 40% compared to batch methods, with 30% higher volumetric productivity. However, transesterification offers simplicity for small-scale API synthesis due to fewer unit operations.

Challenges and Innovations

Byproduct Formation in Transesterification

Hemiacetal byproducts (up to 10%) and acetals (up to 26%) necessitate precise stoichiometry and distillation control. Patent CA2353854A1 addresses this via reactive distillation, but energy costs remain high.

Catalyst Degradation in Continuous Systems

Sulfuric acid in continuous esterification corrodes equipment, prompting research into solid acid catalysts (e.g., sulfonated graphene) for improved longevity .

Chemical Reactions Analysis

Types of Reactions

L-Menthyl 2,2-dihydroxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Menthyl 2,2-dihydroxyacetate has diverse applications in scientific research:

Comparison with Similar Compounds

Comparative Analysis with Related Compounds

Structural Analogs: Hydroxyacetate Esters

Methyl 2-Hydroxyacetate (CAS 96-35-5)
  • Molecular formula : C₃H₆O₃
  • Molecular weight : 90.08 g/mol
  • Boiling point : ~167°C (estimated)
  • Applications : Primarily as a solvent or intermediate in organic synthesis.
  • Lower molecular weight and boiling point compared to L-Menthyl 2,2-dihydroxyacetate. No reported use in asymmetric synthesis or pharmaceuticals.
Glyoxylic Acid Monohydrate (CAS 563-96-2)
  • Molecular formula : C₂H₂O₃·H₂O
  • Molecular weight : 92.07 g/mol
  • Applications : Precursor for agrochemicals, dyes, and pharmaceuticals.
  • Key differences :
    • Lacks the menthyl group, limiting chiral applications.
    • Higher water solubility due to the hydrate form.

Functional Analogs: Chiral Auxiliaries

L-Menthyl Bromoacetate
  • Applications: Used as a chiral auxiliary for resolving P-stereogenic organophosphorus compounds .
  • Key differences :
    • Bromoacetate group enables nucleophilic substitution, unlike the dihydroxyacetate moiety.
    • Higher reactivity but lower stability compared to this compound.
2,2-Diphenyl-2-Hydroxyacetic Acid (Benzilic Acid, CAS 76-93-7)
  • Molecular formula : C₁₄H₁₂O₃
  • Molecular weight : 228.25 g/mol
  • Applications : Intermediate in organic synthesis and pharmaceuticals.
  • Key differences: Aromatic phenyl groups confer rigidity and distinct solubility. No ester functionality, limiting its use as a chiral auxiliary.

Pharmacologically Relevant Compounds

Lamivudine (3TC)
  • Relation : Synthesized using this compound as an intermediate .
  • Key differences: Lamivudine is a nucleoside analog with antiviral activity, whereas this compound is a non-bioactive synthetic intermediate.

Data Table: Comparative Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
This compound 111969-64-3 C₁₂H₂₂O₄ 230.3 80–81 319.6 ± 22.0 Chiral auxiliary, Lamivudine synthesis
Methyl 2-Hydroxyacetate 96-35-5 C₃H₆O₃ 90.08 N/A ~167 Solvent, intermediate
Glyoxylic Acid Monohydrate 563-96-2 C₂H₂O₃·H₂O 92.07 70–72 111 (decomposes) Agrochemicals, pharmaceuticals
2,2-Diphenyl-2-Hydroxyacetic Acid 76-93-7 C₁₄H₁₂O₃ 228.25 150–152 N/A Organic synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for L-Menthyl 2,2-dihydroxyacetate, and how can purity be maximized?

  • Methodological Answer : A common approach involves esterification of dihydroxyacetic acid with L-menthol under acidic catalysis. For example, refluxing with sulfuric acid in methanol (as seen in analogous syntheses ), followed by purification via recrystallization (ethanol is recommended ). Purity (>97%) can be achieved using column chromatography with a polar stationary phase (e.g., silica gel) and non-polar eluents. Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 7:3) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm ester linkage (δ ~4.5-5.0 ppm for the menthyl proton, δ ~170 ppm for carbonyl carbons) and stereochemistry (split signals due to chiral centers ).
  • IR : Look for ester C=O stretching (~1740 cm1^{-1}) and hydroxyl O-H bands (~3400 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 230.30 (C12_{12}H22_{22}O4_4) .

Q. What storage conditions preserve the compound’s stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation . Pre-purge storage vials with inert gas (N2_2) to minimize moisture ingress. Stability under accelerated conditions (40°C/75% RH) should be tested for long-term storage guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ecological toxicity data?

  • Methodological Answer : While L-Menthyl isovalerate is classified as non-hazardous to aquatic environments , this compound shows acute aquatic toxicity (EC50_{50} <100 mg/L ). To reconcile discrepancies:

  • Conduct Daphnia magna acute toxicity assays (OECD 202) under controlled pH (6–8) and temperature (20°C).
  • Compare degradation pathways via LC-MS to identify persistent metabolites.
  • Evaluate structural analogs (e.g., diphenylglycolic acid ) to isolate toxicity contributors.

Q. What experimental designs address challenges in chiral purity assessment?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (95:5) to resolve enantiomers (retention time differences >2 min) .
  • Polarimetry : Measure specific rotation ([α]D_D 20^{20}) and compare to literature values ([α]D_D 20^{20} = +15° for L-menthol derivatives ).
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Q. How to optimize reaction yields in large-scale syntheses while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) vs. Brønsted acids (H2 _2SO4_4) for esterification efficiency .
  • Solvent Optimization : Compare aprotic solvents (toluene) vs. protic solvents (methanol) to reduce hydrolysis .
  • Kinetic Studies : Use in-situ FTIR to monitor dihydroxyacetic acid consumption and adjust stoichiometry (1:1.2 molar ratio of acid:menthol) .

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